molecular formula C12H10O4S B8291354 7-(Methylsulfonyl)-2-naphthoic acid

7-(Methylsulfonyl)-2-naphthoic acid

Cat. No.: B8291354
M. Wt: 250.27 g/mol
InChI Key: UXPBQRAAPHVYAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methylsulfonyl)-2-naphthoic acid is a substituted naphthoic acid derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 7-position of the naphthalene ring and a carboxylic acid (-COOH) group at the 2-position. The methylsulfonyl moiety is electron-withdrawing, which may enhance binding interactions in biological systems compared to electron-donating substituents like methoxy (-OCH₃) .

Properties

Molecular Formula

C12H10O4S

Molecular Weight

250.27 g/mol

IUPAC Name

7-methylsulfonylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O4S/c1-17(15,16)11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7H,1H3,(H,13,14)

InChI Key

UXPBQRAAPHVYAW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • 7-Methoxy-2-naphthoic acid (CID 22243292) :

    • Substituent: Methoxy (-OCH₃) at position 6.
    • Molecular Formula: C₁₂H₁₀O₃; Molecular Weight: 202.21 g/mol .
    • The methoxy group is less polar than methylsulfonyl, resulting in lower solubility in aqueous media. This is supported by studies on 2-naphthoic acid derivatives, where electron-donating groups reduce dissolution rates compared to electron-withdrawing substituents .
  • PPTN (4-(4-((1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoic acid): Substituent: Trifluoromethylphenyl (-C₆H₄CF₃) at position 7. Molecular Weight: 485.52 g/mol (zwitterion form); IC₅₀ (human P2Y14R): 7.96 nM . The bulky trifluoromethylphenyl group enhances receptor binding but may reduce solubility.
  • 6-Hydroxy-2-naphthoic acid :

    • Substituent: Hydroxyl (-OH) at position 6.
    • The hydroxyl group increases acidity (pKa ~3–4) compared to 2-naphthoic acid (pKa ~4.2), which could influence interactions with biological targets. The methylsulfonyl group, being strongly electron-withdrawing, may further lower the pKa of the carboxylic acid, enhancing ionization and solubility .

Key Data Table: Comparative Analysis of 2-Naphthoic Acid Derivatives

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties/Bioactivity
7-(Methylsulfonyl)-2-NA -SO₂CH₃ (7) ~260 (estimated) High polarity, potential enhanced solubility and receptor binding
7-Methoxy-2-NA -OCH₃ (7) 202.21 Lower solubility; moderate bioactivity
PPTN -C₆H₄CF₃ (7) 485.52 IC₅₀ = 7.96 nM (P2Y14R)
2-Naphthoic acid None 172.18 pKa ~4.2; baseline dissolution
UBP618 (NMDA antagonist) -Br, -OH, -C₆H₅ (1,2,6) 357.17 Potent NMDA inhibition

Preparation Methods

Regioselective Sulfonation and Oxidation

A plausible route involves sulfonation at the 7-position using fuming sulfuric acid, followed by methylation and oxidation to yield the sulfone. However, direct sulfonation of naphthalene derivatives often suffers from poor regiocontrol. Alternative strategies, such as directed ortho-metalation , have been proposed to enhance selectivity. For instance, the carboxylic acid group in 2-naphthoic acid can act as a directing group, enabling lithiation at the 7-position, which is subsequently quenched with methylsulfenyl chloride (CH₃SCl) to form a thioether intermediate. Oxidation of the thioether with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) then yields the sulfone.

Reaction Conditions:

  • Lithiation: LDA (Lithium Diisopropylamide), THF, −78°C.

  • Quenching: CH₃SCl, −78°C to room temperature.

  • Oxidation: 30% H₂O₂, acetic acid, 60°C, 6 hours.

Halogenation and Nucleophilic Substitution

Bromination at the 7-Position

Bromination of 2-naphthoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr₃) selectively targets the 7-position, yielding 7-bromo-2-naphthoic acid . This intermediate undergoes nucleophilic substitution with sodium methanesulfinate (NaSO₂CH₃) under palladium catalysis to install the methylsulfonyl group.

Reaction Pathway:

  • Bromination:

    • 2-Naphthoic acid + Br₂ → 7-Bromo-2-naphthoic acid (yield: ~65%).

  • Buchwald-Hartwig Coupling:

    • 7-Bromo-2-naphthoic acid + NaSO₂CH₃ → this compound.

    • Catalyst: Pd(OAc)₂, Xantphos; Base: Cs₂CO₃; Solvent: DMF, 100°C, 12 hours.

Key Data:

StepReagents/ConditionsYield
BrominationBr₂, FeBr₃, CHCl₃, 40°C65%
SubstitutionNaSO₂CH₃, Pd(OAc)₂, Cs₂CO₃58%

Oxidation of Thioether Precursors

Thioether Intermediate Synthesis

An alternative route involves the formation of a 7-(methylthio)-2-naphthoic acid intermediate, which is subsequently oxidized to the sulfone. The thioether is synthesized via a Friedel-Crafts-type reaction using methylsulfenyl chloride (CH₃SCl) and AlCl₃.

Optimization Notes:

  • Protection of Carboxylic Acid: Methyl esterification (using CH₃I/K₂CO₃) prevents side reactions during electrophilic substitution.

  • Oxidation: H₂O₂ in acetic acid achieves near-quantitative conversion to the sulfone, while avoiding over-oxidation.

Comparative Analysis of Synthetic Routes

The table below contrasts the efficiency, scalability, and practicality of major methods:

MethodAdvantagesLimitationsYield Range
Directed LithiationHigh regioselectivityLow-temperature requirements (−78°C)50–60%
Bromination/SubstitutionCompatible with Pd catalysisMulti-step, moderate yields55–65%
Thioether OxidationSimple oxidation stepRequires protection/deprotection steps60–70%

Characterization and Quality Control

Analytical Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) exhibits characteristic peaks: δ 8.4 (s, 1H, H-8), δ 3.2 (s, 3H, SO₂CH₃).

  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 column (MeOH/H₂O gradient).

  • Mass Spectrometry: ESI-MS m/z 250.27 [M−H]⁻ .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-(Methylsulfonyl)-2-naphthoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation or sulfonyl chloride reactions on a naphthoic acid backbone. For example, analogous compounds like 7-bromo derivatives are synthesized using bromination under controlled temperatures (60–80°C) and inert atmospheres . Optimization includes adjusting stoichiometry of sulfonylating agents (e.g., methanesulfonyl chloride) and monitoring reaction progress via TLC or HPLC. Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Avoid exposure to moisture and light, as sulfonyl groups are prone to hydrolysis under humid conditions . Stability tests via accelerated aging (40°C/75% RH for 6 months) are recommended to validate storage protocols .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, particularly the methylsulfonyl group.
  • Mass spectrometry (MS) for molecular weight verification.
  • Melting point analysis (expected range: 270–290°C, based on analogous naphthoic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for sulfonated naphthoic acids?

  • Methodological Answer : Discrepancies often arise from differences in solvent polarity or catalytic conditions. For example, sulfonyl group reactivity in polar aprotic solvents (e.g., DMF) may differ from non-polar solvents. Systematic studies comparing reaction outcomes under varying conditions (pH, temperature, solvent) are critical. Cross-validate results using computational modeling (DFT) to predict electronic effects of the sulfonyl group .

Q. What advanced spectroscopic or crystallographic methods are suitable for studying interactions between this compound and biological targets?

  • Methodological Answer :

  • X-ray crystallography to determine binding modes in protein-ligand complexes (as demonstrated for brominated naphthoic furans) .
  • Surface-enhanced Raman spectroscopy (SERS) for detecting low-concentration interactions on biomimetic surfaces .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. How does the methylsulfonyl group influence the compound’s electronic properties, and how can this be experimentally validated?

  • Methodological Answer : The electron-withdrawing sulfonyl group alters aromatic ring electron density. Validate via:

  • Cyclic voltammetry to measure redox potentials.
  • UV-Vis spectroscopy to track absorbance shifts in varying solvents.
  • Computational analysis (e.g., HOMO-LUMO gaps using Gaussian software) .

Q. What strategies are effective in mitigating decomposition during long-term experimental use?

  • Methodological Answer :

  • Use stabilizers like antioxidants (e.g., BHT) in stock solutions.
  • Conduct stability-indicating assays (e.g., forced degradation under UV light or acidic conditions) to identify degradation pathways .
  • Store working solutions in amber vials at -20°C for <1 week to prevent sulfoxide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.